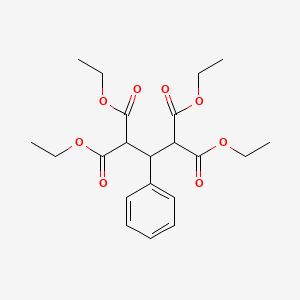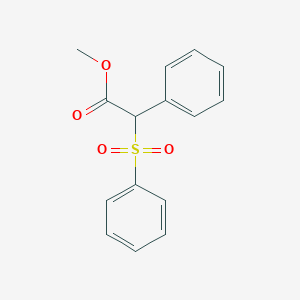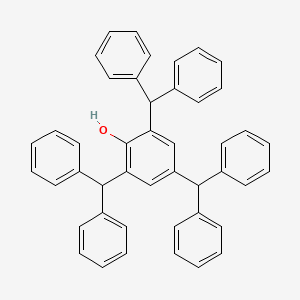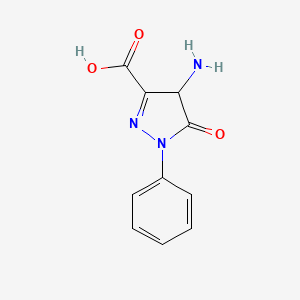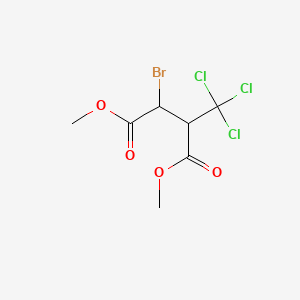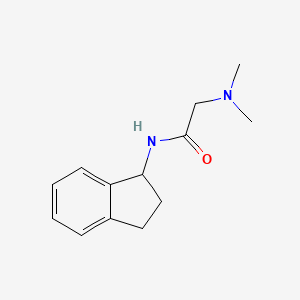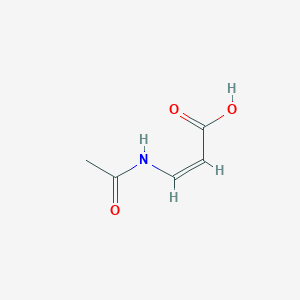
(Z)-3-acetamidoprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-acetamidoprop-2-enoic acid: is an organic compound characterized by the presence of an acetamido group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize (Z)-3-acetamidoprop-2-enoic acid involves the amidation of (Z)-3-chloroprop-2-enoic acid with acetamide under basic conditions. The reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the amide bond.
Hydrolysis of Esters: Another approach involves the hydrolysis of (Z)-3-acetamidoprop-2-enoate esters. This method uses acidic or basic hydrolysis to convert the ester into the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-acetamidoprop-2-enoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-3-acetamidoprop-2-enoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-3-acetamidoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the prop-2-enoic acid moiety can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(E)-3-acetamidoprop-2-enoic acid: The geometric isomer of (Z)-3-acetamidoprop-2-enoic acid, differing in the spatial arrangement of the acetamido group.
3-acetamidopropanoic acid: Lacks the double bond present in this compound, resulting in different chemical properties.
N-acetylcysteine: Contains a similar acetamido group but is structurally distinct due to the presence of a thiol group.
Uniqueness:
Geometric Configuration: The (Z)-configuration imparts unique chemical and biological properties compared to its (E)-isomer.
Reactivity: The presence of both an acetamido group and a prop-2-enoic acid moiety allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
6627-63-0 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(Z)-3-acetamidoprop-2-enoic acid |
InChI |
InChI=1S/C5H7NO3/c1-4(7)6-3-2-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)/b3-2- |
InChI Key |
MWVBVDJUFFMLAR-IHWYPQMZSA-N |
Isomeric SMILES |
CC(=O)N/C=C\C(=O)O |
Canonical SMILES |
CC(=O)NC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


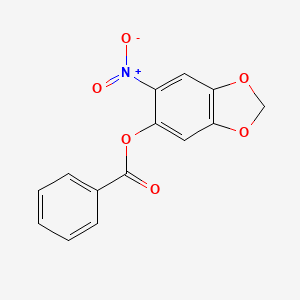

![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


